Succinic acid (tromethamine)
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Overview
Description
Succinic acid (tromethamine) is a compound that combines succinic acid, a dicarboxylic acid, with tromethamine, an organic amine. Succinic acid, also known as butanedioic acid, is a colorless crystalline solid with the chemical formula C4H6O4. It is widely distributed in nature and plays a significant role in intermediary metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinic acid can be synthesized through several chemical methods, including the catalytic hydrogenation of maleic acid or its anhydride. Another method involves the electroreduction of maleic acid or paraffin oxidation . Tromethamine is typically synthesized by the reaction of formaldehyde with ammonia, followed by hydrogenation .
Industrial Production Methods
Industrial production of succinic acid often involves microbial fermentation using renewable feedstocks. Microorganisms such as Actinobacillus succinogenes and Escherichia coli are engineered to produce succinic acid from glucose or other carbon sources . Tromethamine is produced on an industrial scale through chemical synthesis, involving the reaction of formaldehyde with ammonia .
Chemical Reactions Analysis
Types of Reactions
Succinic acid undergoes various chemical reactions, including:
Oxidation: Succinic acid can be oxidized to fumaric acid.
Reduction: It can be reduced to butanediol.
Substitution: Succinic acid can react with alcohols to form esters.
Dehydration: It can be dehydrated to form succinic anhydride
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Alcohols in the presence of acid catalysts.
Dehydration: Heating in the presence of dehydrating agents like phosphorus pentoxide
Major Products
Fumaric acid: from oxidation.
Butanediol: from reduction.
Esters: from substitution reactions.
Succinic anhydride: from dehydration
Scientific Research Applications
Succinic acid (tromethamine) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for various industrial chemicals and as a reagent in organic synthesis.
Biology: Plays a role in the tricarboxylic acid cycle and is used in studies related to cellular metabolism.
Medicine: Succinic acid is used in drug formulations, while tromethamine is used to correct metabolic acidosis and as a buffer in biological systems
Industry: Employed in the production of biodegradable plastics, food additives, and cosmetics
Mechanism of Action
Succinic acid acts as an intermediate in the tricarboxylic acid cycle, contributing to the production of ATP through oxidative phosphorylation. It is converted to fumarate by the enzyme succinate dehydrogenase. Tromethamine acts as a proton acceptor, buffering metabolic and respiratory acids and limiting carbon dioxide generation .
Comparison with Similar Compounds
Similar Compounds
- Fumaric acid
- Malic acid
- Glutaric acid
- Adipic acid
Uniqueness
Succinic acid is unique due to its role as an intermediate in the tricarboxylic acid cycle and its ability to be produced through both chemical and biological methods. Tromethamine’s buffering capacity and its use in medical applications further distinguish this compound from other similar dicarboxylic acids .
Properties
Molecular Formula |
C8H17NO7 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid |
InChI |
InChI=1S/C4H11NO3.C4H6O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
NPUOAAGNARLFDN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O |
Related CAS |
84540-64-7 85169-32-0 |
Origin of Product |
United States |
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